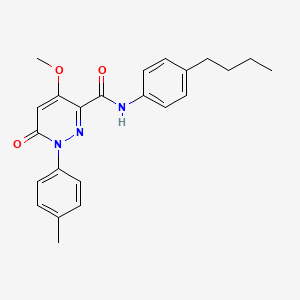

N-(4-butylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-butylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-4-5-6-17-9-11-18(12-10-17)24-23(28)22-20(29-3)15-21(27)26(25-22)19-13-7-16(2)8-14-19/h7-15H,4-6H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGVLMVVPHKIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique chemical structure, featuring methoxy and butyl groups, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2O3, characterized by a pyridazine ring substituted with both methoxy and butyl groups. The presence of these substituents enhances its solubility and reactivity, contributing to its biological activity.

| Feature | Description |

|---|---|

| Molecular Formula | C19H22N2O3 |

| Functional Groups | Methoxy, Butyl, Phenyl |

| Pyridazine Ring | Central to biological activity |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 4-butylphenylhydrazine with 4-methoxybenzoyl chloride under acidic conditions to form the desired pyridazine derivative.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound has potential antimicrobial properties. In vitro tests have demonstrated efficacy against several bacterial strains, indicating its potential as an antibacterial agent.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. It has shown activity against various cancer cell lines in vitro, suggesting a mechanism that may involve the induction of apoptosis or inhibition of cell proliferation.

Case Studies

- Antimicrobial Efficacy : In a study involving various bacterial strains, this compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

- Anti-inflammatory Mechanism : A recent investigation into the compound's mechanism revealed that it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.

- Cancer Cell Line Studies : In vitro assays showed that the compound inhibited the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 25 µM and 30 µM respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.